

Certificate of Analysis: Etravirine-d8 - A Technical Guide

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Compound of Interest

Compound Name: Etravirine-d8

Cat. No.: B1140965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to **Etravirine-d8**, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Etravirine is a critical component in the treatment of HIV-1 infection.[1][2] The use of a stable isotope-labeled internal standard like **Etravirine-d8** is paramount for robust analytical method development, validation, and quality control applications in both research and clinical settings.[3]

Quantitative Data Summary

The following tables summarize the typical quality control specifications for **Etravirine-d8**, as would be presented in a Certificate of Analysis. These values are representative and may vary slightly between different commercial suppliers.

Table 1: Identity and Purity

Parameter	Specification	Typical Value
Chemical Name	4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)benzonitrile	Conforms to structure
Molecular Formula	C ₂₀ H ₉ D ₆ BrN ₆ O	C ₂₀ H ₉ D ₆ BrN ₆ O
Molecular Weight	441.32 g/mol	441.32 g/mol
CAS Number	1142096-06-7	1142096-06-7
Chemical Purity (by HPLC)	≥ 98%	99.5%
Isotopic Purity (D-enrichment)	≥ 99 atom % D	99.7 atom % D
Mass Spectrum	Conforms to structure	Conforms
¹ H-NMR Spectrum	Conforms to structure	Conforms

Table 2: Physicochemical Properties

Parameter	Value
Appearance	White to off-white solid
Melting Point	259 to 263 °C (with decomposition)[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF)[4]
Lipophilicity (Log P)	> 5[5]
pKa	3.75[5]

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to certify a batch of **Etravirine-d8** are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the **Etravirine-d8** substance by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: XTerra MS-C18, 4.6 x 150 mm, 3.5 μ m particle size.[\[6\]](#)
- Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate aqueous solution (40%) and acetonitrile (60%).[\[6\]](#)
- Flow Rate: 1.0 mL/min (isocratic).[\[6\]](#)
- Detection Wavelength: 304 nm.[\[6\]](#)
- Injection Volume: 10 μ L.
- Procedure: A solution of **Etravirine-d8** is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of **Etravirine-d8** is compared to the total area of all peaks in the chromatogram to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of **Etravirine-d8** and to determine its isotopic enrichment.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: XTerra MS C18, 50 x 2.1 mm, 3.5 μ m.[\[5\]](#)[\[6\]](#)
- Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[\[5\]](#)[\[6\]](#)
- Mobile Phase B: 0.1% formic acid in methanol.[\[5\]](#)[\[6\]](#)

- Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.
- Flow Rate: 300 $\mu\text{L}/\text{min}$.[\[7\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[5\]](#)[\[7\]](#)
- MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Etravirine and its deuterated analog are monitored. For example:
 - Etravirine: m/z 435.9 \rightarrow 163.6[\[5\]](#)[\[7\]](#)
 - **Etravirine-d8**: The precursor ion would be shifted by +8 Da (or the appropriate number of deuterium atoms) from the unlabeled compound.
- Procedure: A dilute solution of **Etravirine-d8** is infused into the mass spectrometer. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which confirms the identity. The relative intensities of the mass signals for the deuterated and non-deuterated species are used to calculate the isotopic purity.

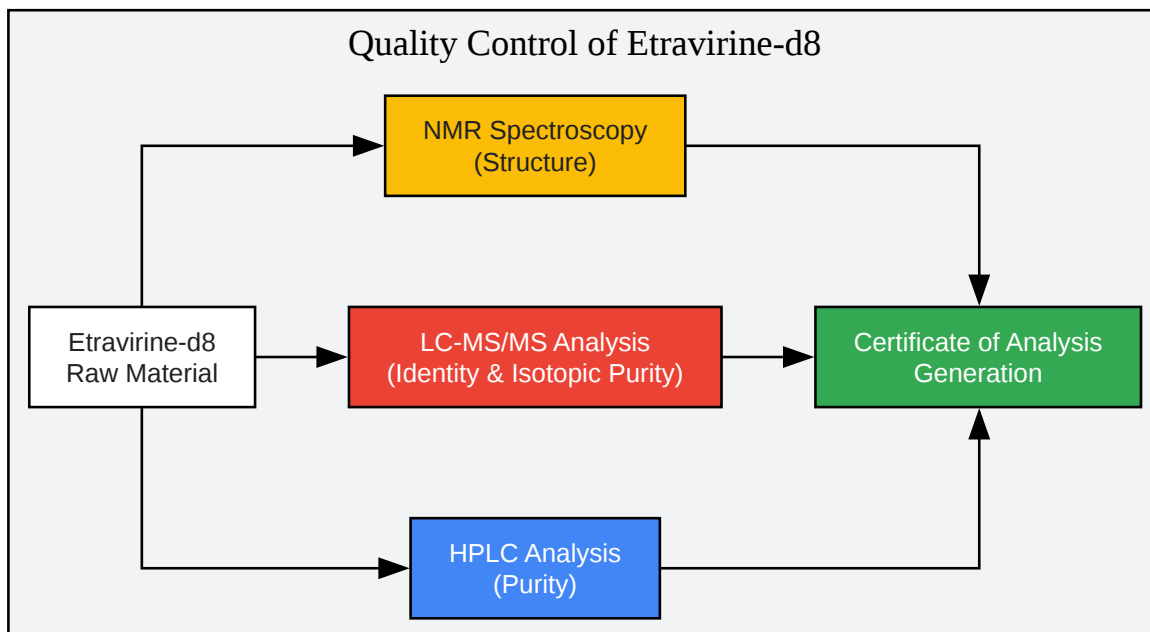
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the chemical structure of **Etravirine-d8** and to ensure the absence of significant protonated impurities.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: A sample of **Etravirine-d8** is dissolved in the deuterated solvent and the ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals are compared to the expected spectrum for Etravirine, taking into account the deuterium labeling which will result in the absence of signals from the deuterated positions.

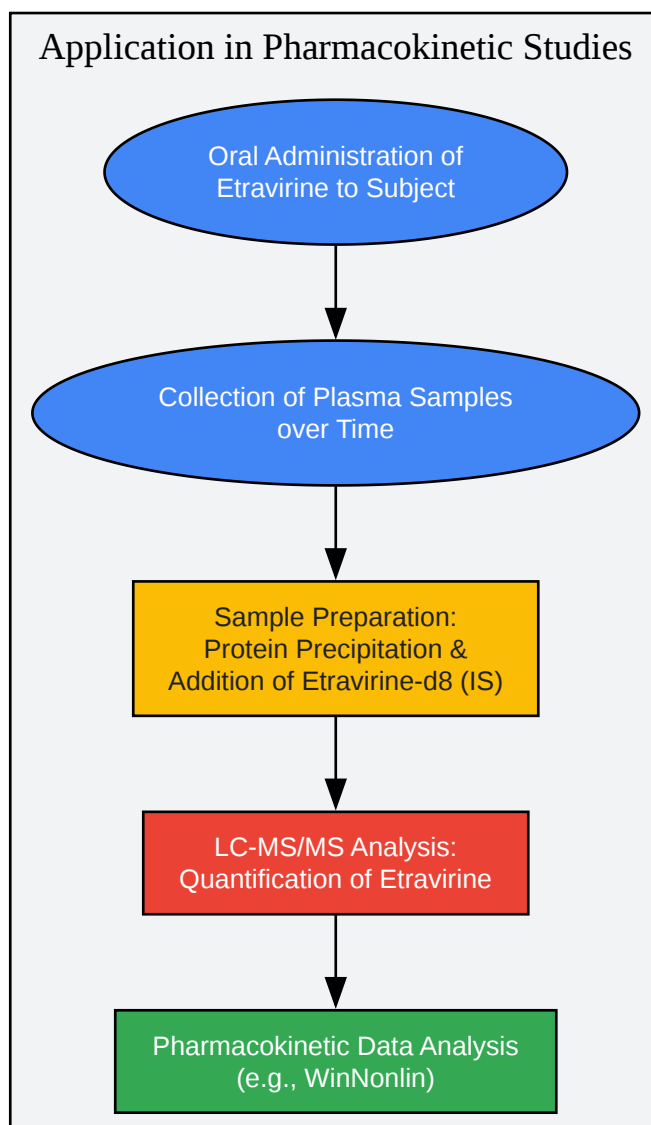
Visualizations

The following diagrams illustrate the analytical workflow for the quality control of **Etravirine-d8** and its application in pharmacokinetic studies.



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Caption: Quality control workflow for the certification of **Etravirine-d8**.



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Caption: Workflow for a pharmacokinetic study of Etravirine using **Etravirine-d8** as an internal standard.

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